molecular formula C12H12N2O3 B11878755 2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid

2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid

Cat. No.: B11878755
M. Wt: 232.23 g/mol
InChI Key: LCHDHNGXRBTPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid is a compound with the molecular formula C12H12N2O3 It is known for its unique structure, which includes an amino group, a hydroxyquinoline moiety, and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid can be achieved through a combination of Vilsmeier-Haack, Erlenmeyer-Plöchl, and methanolysis reactions. The starting material, o-methoxyacetanilide, is converted into the Z-configured dehydroamino acid derivative through these reactions .

Industrial Production Methods

These methods may include catalytic hydrogenation, reductive dechlorination, and demethylation steps to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form different amino derivatives.

    Substitution: The amino and hydroxy groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amino derivatives, and substituted quinoline derivatives

Scientific Research Applications

2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyquinoline moiety can chelate metal ions, making it useful in studying metal-protein interactions. Additionally, the amino and propanoic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity for various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid is unique due to the specific positioning of the hydroxy group on the quinoline ring, which influences its chemical reactivity and binding properties. This uniqueness makes it a valuable compound for studying specific biochemical interactions and developing new materials with tailored properties .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-amino-3-(8-hydroxyquinolin-5-yl)propanoic acid

InChI

InChI=1S/C12H12N2O3/c13-9(12(16)17)6-7-3-4-10(15)11-8(7)2-1-5-14-11/h1-5,9,15H,6,13H2,(H,16,17)

InChI Key

LCHDHNGXRBTPLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)CC(C(=O)O)N

Origin of Product

United States

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